![molecular formula C7H8ClN3 B7854068 1H-Benzo[d]imidazol-6-amine hydrochloride CAS No. 1772-40-3](/img/structure/B7854068.png)
1H-Benzo[d]imidazol-6-amine hydrochloride
Overview
Description
1H-Benzo[d]imidazol-6-amine hydrochloride is a heterocyclic aromatic compound that features a benzimidazole core structure. This compound is of significant interest due to its diverse applications in medicinal chemistry, biology, and industrial processes. The benzimidazole moiety is known for its biological activity, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzo[d]imidazol-6-amine hydrochloride typically involves the cyclization of o-phenylenediamine with formic acid or its derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions to yield benzimidazole, which is then further functionalized to introduce the amine group at the 6-position. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzo[d]imidazol-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include substituted benzimidazoles with various functional groups, which can further enhance the compound’s biological activity and chemical properties.
Scientific Research Applications
Scientific Research Applications
1H-Benzo[d]imidazol-6-amine hydrochloride exhibits a range of applications across different scientific disciplines:
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Notable applications include:
- Anticancer Activity : Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Studies have reported IC50 values of 12.5 µM and 15.0 µM, respectively, suggesting effective inhibition of cell growth through mechanisms such as apoptosis induction via caspase activation and reactive oxygen species (ROS) generation .
- Antimicrobial Properties : The compound has shown moderate antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Enzyme Inhibition
This compound has been explored for its role as an inhibitor of specific enzymes:
- Cytochrome P450 Inhibition : The compound is noted for its selective inhibition of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This property may be beneficial in understanding drug interactions and metabolic pathways.
Case Studies
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Study : A detailed evaluation showed that the compound significantly inhibited the growth of several cancer cell lines, with mechanisms linked to apoptosis induction and ROS generation.
- Antimicrobial Efficacy : A study reported its effectiveness against specific bacterial strains, providing insights into potential therapeutic uses in treating infections .
- Enzyme Interaction Studies : Research highlighted its role as a selective inhibitor of cytochrome P450 enzymes, emphasizing its importance in pharmacological studies related to drug metabolism.
Mechanism of Action
The mechanism of action of 1H-Benzo[d]imidazol-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In medicinal applications, it may interfere with cellular pathways, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
1H-Benzo[d]imidazole: The parent compound without the amine group.
2-Methyl-1H-benzo[d]imidazole: A methyl-substituted derivative.
5-Nitro-1H-benzo[d]imidazole: A nitro-substituted derivative.
Uniqueness: 1H-Benzo[d]imidazol-6-amine hydrochloride is unique due to the presence of the amine group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
1H-Benzo[d]imidazol-6-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to the benzimidazole class of compounds, characterized by a fused benzene and imidazole ring structure. This structural motif is crucial for its biological activity, as it allows interaction with various biological targets.
1. Antimicrobial Activity
Research has demonstrated that derivatives of 1H-benzimidazole exhibit notable antimicrobial properties. A study evaluating several benzimidazole derivatives showed significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for selected compounds were reported as follows:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
3ao | Staphylococcus aureus | < 1 |
3aa | Staphylococcus aureus (MRSA) | 3.9–7.8 |
BBZ12 | Mycobacterium smegmatis | 5 |
BBZ14 | Candida albicans | 4 |
These findings suggest that the structural modifications in benzimidazole derivatives can enhance their antimicrobial efficacy, making them promising candidates for further development as antibacterial agents .
2. Anticancer Activity
This compound has also been investigated for its potential anticancer properties. A series of novel benzimidazole derivatives were synthesized and screened against various cancer cell lines. Notably, some compounds demonstrated strong binding affinity to human topoisomerase I, an enzyme critical for DNA replication and repair.
The following table summarizes the anticancer activity of selected derivatives:
Compound | Target Enzyme | Activity |
---|---|---|
BBZ11 | Human Topoisomerase I | Inhibitory |
BBZ12 | Cancer Cell Lines | IC50 < 10 µM |
The mechanism of action involves interference with DNA-mediated enzymatic processes, leading to inhibition of cancer cell proliferation .
3. Enzyme Inhibition
The compound has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is involved in drug metabolism. This selectivity is crucial for understanding potential drug-drug interactions and metabolic pathways.
The following table illustrates the enzyme inhibition profile:
Compound | Target Enzyme | Inhibition Type |
---|---|---|
2-Bromo-1H-benzo[d]imidazol-6-amine hydrochloride | CYP1A2 | Competitive Inhibition |
This characteristic opens avenues for further pharmacological studies aimed at optimizing drug formulations .
Case Studies
Several studies have highlighted the potential of 1H-benzimidazole derivatives in clinical applications:
- Antimicrobial Efficacy : A study published in Molecules demonstrated that specific substitutions on the benzimidazole core significantly enhanced activity against resistant strains of bacteria such as MRSA .
- Cancer Therapeutics : Research conducted by the National Cancer Institute evaluated a panel of benzimidazole derivatives against human cancer cell lines, revealing several candidates with promising anticancer properties .
- Drug Metabolism : Investigations into the interaction of benzimidazole derivatives with cytochrome P450 enzymes have provided insights into their potential use as modulators in pharmacotherapy .
Properties
IUPAC Name |
3H-benzimidazol-5-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.ClH/c8-5-1-2-6-7(3-5)10-4-9-6;/h1-4H,8H2,(H,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBDFXOCBQKHMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC=N2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30332649 | |
Record name | 3H-benzimidazol-5-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1772-40-3, 55299-95-1 | |
Record name | NSC170648 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170648 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC11998 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3H-benzimidazol-5-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30332649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55299-95-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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